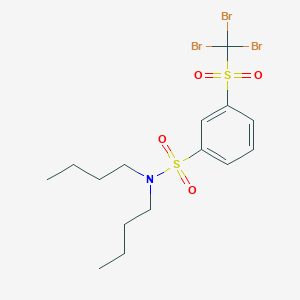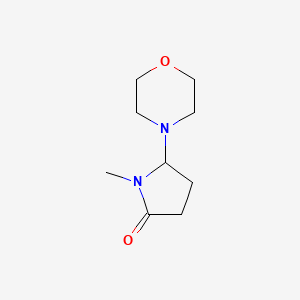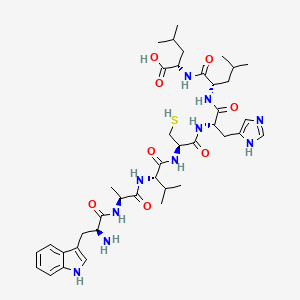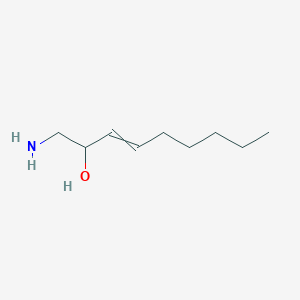
N,N-Dibutyl-3-(tribromomethanesulfonyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyl-3-(tribromomethanesulfonyl)benzene-1-sulfonamide: is an organosulfur compound characterized by the presence of sulfonamide and sulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-3-(tribromomethanesulfonyl)benzene-1-sulfonamide typically involves the reaction of 3-(tribromomethanesulfonyl)benzenesulfonyl chloride with dibutylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dibutyl-3-(tribromomethanesulfonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Formation of new sulfonamide derivatives.
Oxidation Products: Sulfone derivatives.
Reduction Products: Amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Dibutyl-3-(tribromomethanesulfonyl)benzene-1-sulfonamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various sulfonamide-based compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial enzymes, inhibiting their activity and preventing bacterial growth.
Industry: The compound finds applications in the development of advanced materials, including polymers and coatings. Its sulfonamide group imparts desirable properties such as thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of N,N-Dibutyl-3-(tribromomethanesulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites. This binding disrupts the normal function of the enzymes, leading to the inhibition of metabolic pathways essential for bacterial survival.
Vergleich Mit ähnlichen Verbindungen
- N,N-Dibutyl-3-(bromomethanesulfonyl)benzene-1-sulfonamide
- N,N-Dibutyl-3-(chloromethanesulfonyl)benzene-1-sulfonamide
- N,N-Dibutyl-3-(iodomethanesulfonyl)benzene-1-sulfonamide
Uniqueness: N,N-Dibutyl-3-(tribromomethanesulfonyl)benzene-1-sulfonamide is unique due to the presence of three bromine atoms in the sulfonyl group. This structural feature enhances its reactivity and potential for forming various derivatives. Additionally, the tribromomethanesulfonyl group imparts distinct physicochemical properties, making it suitable for specific applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
532392-03-3 |
|---|---|
Molekularformel |
C15H22Br3NO4S2 |
Molekulargewicht |
584.2 g/mol |
IUPAC-Name |
N,N-dibutyl-3-(tribromomethylsulfonyl)benzenesulfonamide |
InChI |
InChI=1S/C15H22Br3NO4S2/c1-3-5-10-19(11-6-4-2)25(22,23)14-9-7-8-13(12-14)24(20,21)15(16,17)18/h7-9,12H,3-6,10-11H2,1-2H3 |
InChI-Schlüssel |
YDYNXOJPEUZIQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)C(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy-](/img/structure/B14221746.png)
![4-[(4-Chloroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14221748.png)
![2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14221761.png)

![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid)](/img/structure/B14221773.png)
![N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine](/img/structure/B14221777.png)

![tert-Butyl [(1S)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14221788.png)
![Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14221792.png)

